![molecular formula C18H20ClN3O2S2 B2945413 1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole CAS No. 1203391-71-2](/img/structure/B2945413.png)
1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
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Description
The compound ‘1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone’, commonly known as CTM, is a synthetic molecule that has shown potential in various areas of research and industry. Another similar compound is '1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine’ .
Molecular Structure Analysis
The molecular formula of the similar compound CTM is C14H19ClN2O3S2 and it has a molecular weight of 362.89. The InChI code for ‘1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine’ is 1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 .Physical And Chemical Properties Analysis
The similar compound ‘1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine’ has a melting point of 128-129 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Biological Activity in Antiulcer Agents : A study explored the synthesis of imidazo[1,2-a]pyridines with potential antisecretory and cytoprotective antiulcer properties, including compounds similar to the requested chemical structure. However, these compounds did not display significant antisecretory activity but demonstrated good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
Antimicrobial and Antitubercular Activity
- Antimicrobial and Antitubercular Agents : Research on fluoro-substituted benzothiazoles, which include structural components similar to the chemical , found that they were screened for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). Another study synthesized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, which were tested and found to have good antitubercular activity (Raju et al., 2020).
Synthesis of Heterocycles for Biological Screening
- Heterocycles Synthesis for Biological Screening : Research has been conducted on synthesizing various heterocycles based on the benzothiazole and imidazole structures for biological and pharmacological screening. These compounds were evaluated for their various biological activities (El‐Emary et al., 2002).
Applications in Corrosion Inhibition
- Corrosion Inhibition : A study investigated benzimidazole derivatives, including structures similar to the requested chemical, for their potential as corrosion inhibitors. They found that these compounds showed inhibitive action on corrosion in specific environments (Yadav et al., 2016).
Anticancer and Radiosensitizing Properties
- Anticancer and Radiosensitizing Activities : Research into imidazo[2,1-b][1,3]benzothiazole derivatives demonstrated significant effectiveness as radiosensitizers and anticarcinogenic compounds. The activity was determined against various cancer cell lines, showing potential for therapeutic applications (Majalakere et al., 2020).
properties
IUPAC Name |
1-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2/c1-13-20-15-4-2-3-5-16(15)22(13)12-14-8-10-21(11-9-14)26(23,24)18-7-6-17(19)25-18/h2-7,14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTFCJKXAIFPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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